1-(3-硝基苯基)-1H-吡咯-2-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

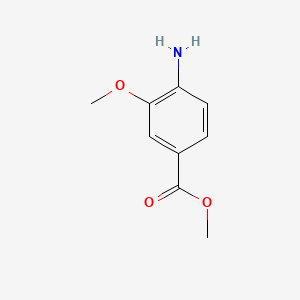

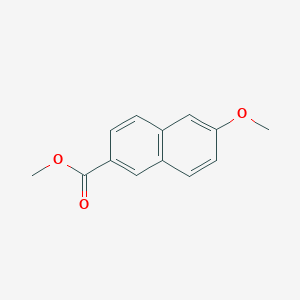

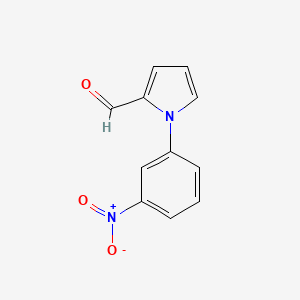

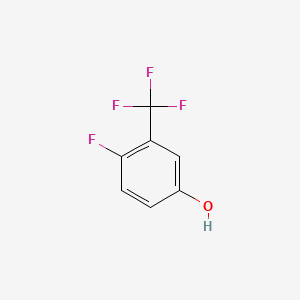

1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a compound that has been the subject of various studies due to its potential applications and reactivity. The compound is characterized by the presence of a nitrophenyl group and a pyrrole ring, which makes it an interesting target for synthetic and medicinal chemistry research .

Synthesis Analysis

The synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde has been explored in the literature. For example, a study demonstrated a "one-pot" cascade approach to 5,6-dihydroindolizines and indolizines from pyrrole-2-carbaldehydes and nitroethylenes, providing insights into the practical reactions and plausible mechanisms involved in the synthesis process .

Molecular Structure Analysis

The molecular structure of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde has been investigated experimentally and theoretically in related studies. These analyses have provided valuable information about the optimized structure, vibrational frequencies, and charge distribution within the molecule, shedding light on its stability and potential reactivity .

Chemical Reactions Analysis

The compound's reactivity has been explored in the context of nucleophilic substitution reactions in indole chemistry. Studies have highlighted its role as a versatile electrophile, demonstrating regioselective reactions with various nucleophiles to yield 2,3,6-trisubstituted indole derivatives, showcasing its potential for diverse chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde have been characterized in various studies, providing insights into its spectroscopic data, stability, and potential applications in nonlinear optics. Additionally, molecular docking studies have indicated potential pharmacological activities, suggesting its relevance in drug discovery and development .

References:

- "One-pot" cascade approach to 5,6-dihydroindolizines and indolizines from pyrrole-2-carbaldehydes and nitroethylenes

- Infrared spectrum, structural and optical properties and molecular docking study of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde

- 1,4-Dihydro-4-(nitromethyl)-2-phenyl-1-tosylquinoline-3-carbaldehyde

- Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for 2,3,6-trisubstituted indoles

科学研究应用

绿色合成方法:Niknam和Mojikhalifeh(2014)的研究展示了使用一种绿色、无催化剂和无溶剂的方法合成1,5-二芳基-3-(芳基氨基)-1H-吡咯-2(5H)-酮。这种方法包括使用1-(3-硝基苯基)-1H-吡咯-2-甲醛衍生物,突出了它在环保合成过程中的实用性(Niknam & Mojikhalifeh, 2014)。

化学转化和合成:Kimbaris和Varvounis(2000)探索了1-(3-硝基苯基)-1H-吡咯-2-甲醛衍生物的还原,提供了合成吡咯并[1,2-b]茚-10-酮环系统的新方法。这表明该化合物在开发新的有机合成途径中的相关性(Kimbaris & Varvounis, 2000)。

抗菌应用:Hamed等人(2020)使用杂环吡唑衍生物合成了壳聚糖的席夫碱,包括1-(3-硝基苯基)-1H-吡咯-2-甲醛。这些化合物显示出显著的抗菌活性,展示了该化合物在生物医学应用中的潜力(Hamed et al., 2020)。

分子磁性材料:Giannopoulos等人(2014)使用了相关衍生物1-甲基-1H-吡咯-2-甲醛肟,在合成{Mn(III)25}类似桶状簇时表现出单分子磁性行为。这项研究为利用这类化合物设计新的磁性材料开辟了途径(Giannopoulos et al., 2014)。

电致变色器件:在材料科学领域,Variş等人(2006)合成了1-(3-硝基苯基)-1H-吡咯-2-甲醛的衍生物,用于电致变色器件。这些聚合物显示出在智能窗户和显示器中应用的有希望的性能(Variş等人,2006)。

新有机化合物的开发:Chun等人(2020)描述了一种铁催化的转移氢化过程,使用了与1-(3-硝基苯基)-1H-吡咯-2-甲醛密切相关的1-(2-硝基苯基)吡咯,用于合成吡咯并[1,2-α]喹喔啉。这是该化合物在有机合成中实用性的另一个例子(Chun等人,2020)。

属性

IUPAC Name |

1-(3-nitrophenyl)pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-8-11-5-2-6-12(11)9-3-1-4-10(7-9)13(15)16/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFWIANLJTWYNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])N2C=CC=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346436 |

Source

|

| Record name | 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde | |

CAS RN |

85841-67-4 |

Source

|

| Record name | 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9H-Indeno[2,1-c]pyridin-9-one](/img/structure/B1297696.png)